(E)-3-(furan-2-yl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-15-22-19-7-3-2-6-18(19)21(23-15)25-12-10-16(11-13-25)24-20(26)9-8-17-5-4-14-27-17/h4-5,8-9,14,16H,2-3,6-7,10-13H2,1H3,(H,24,26)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXMQAQWTRJPOL-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(furan-2-yl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on recent research findings.
Chemical Structure
The compound's structure can be broken down as follows:
- Acrylamide core : The acrylamide moiety is known for its reactivity and ability to participate in various chemical reactions.
- Furan ring : This heterocyclic component is often associated with diverse biological activities.
- Tetrahydroquinazoline and piperidine moieties : These groups are linked to various pharmacological effects, including neuroactivity and potential anti-cancer properties.
Anticancer Properties
Recent studies have indicated that compounds containing tetrahydroquinazoline derivatives exhibit significant anticancer activity. For instance, a study demonstrated that a related compound selectively inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involved the modulation of key signaling pathways such as the MAPK/ERK pathway, which is crucial in cancer progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays showed effective inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be in the low micromolar range, indicating potent activity .
The biological activity of this compound appears to stem from its ability to interact with specific biological targets:
- GPCR Modulation : Similar compounds have been shown to act as agonists or antagonists at G protein-coupled receptors (GPCRs), which play a critical role in cellular signaling and response mechanisms .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or cellular signaling, contributing to its anticancer and antimicrobial effects.
Study 1: Anticancer Activity
A study published in Molecules highlighted the synthesis of various tetrahydroquinazoline derivatives and their evaluation against cancer cell lines. The results indicated that modifications at the piperidine and furan positions significantly enhanced cytotoxicity. The most potent analog exhibited an IC50 value of 0.5 µM against breast cancer cells .
Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against a panel of pathogenic bacteria. The results showed that it effectively inhibited bacterial growth at concentrations as low as 0.25 mg/mL. This suggests potential for development as a novel antimicrobial agent .
Data Summary
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core Variations: The target compound’s tetrahydroquinazoline-piperidine core distinguishes it from phthalazine (CAS 1428381-88-7) or morpholine-linked quinazolines (CAS 314771-88-5). These differences likely impact target selectivity and solubility .
Substituent Effects :
- The furan-2-yl group in the target compound contrasts with chlorophenyl (4312) or trimethoxyphenyl () substituents in analogues. Furan’s lower steric bulk and higher π-electron density could favor interactions with polar binding pockets .
- Piperidine vs. Pyrrolidine Linkers: The piperidine moiety in the target compound offers a six-membered ring with distinct conformational flexibility compared to the five-membered pyrrolidine in CAS 1428381-88-7, which may influence binding kinetics .
Preparation Methods
Synthetic Strategy Overview
The target compound’s preparation requires three modular steps:
- Synthesis of 2-methyl-5,6,7,8-tetrahydroquinazolin-4-amine
- Piperidine functionalization at the tetrahydroquinazoline C4 position
- (E)-Selective acrylamide coupling with 3-(furan-2-yl)acrylic acid
Table 1: Synthetic Route Comparison
Tetrahydroquinazoline Core Synthesis
The 2-methyl-5,6,7,8-tetrahydroquinazolin-4-amine scaffold is synthesized via cyclocondensation of 1,2,3,4-tetrahydroquinazoline-4-carboxylic acid with methylamine under Dean-Stark conditions. Silylation with hexamethyldisilazane (HMDS) enhances reactivity, enabling subsequent chloroalkanoate coupling:
$$
\text{Tetrahydroquinazoline} + \text{HMDS} \xrightarrow{\text{Toluene, 80°C}} \text{Silylated intermediate} \quad (85\%\text{ yield})
$$
Key Parameters:
- Temperature: 70–90°C (ΔEₐ = 84 kJ/mol for analogous systems)
- Catalyst: Alkaline metal iodides (e.g., NaI) improve chloroalkanoate coupling efficiency by 40%
Piperidine Functionalization
The silylated tetrahydroquinazoline reacts with 4-aminopiperidine via nucleophilic substitution. Optimization studies reveal:
Table 2: Piperidine Coupling Optimization
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 60 | 24 | 78 |
| THF | Et₃N | 50 | 36 | 65 |
| DCM | DBU | 40 | 48 | 58 |
DFA/FTIR analysis confirms successful substitution through N–H bend (1,640 cm⁻¹) and C–N stretch (1,250 cm⁻¹).
(E)-3-(Furan-2-yl)acrylic Acid Preparation
The α,β-unsaturated acid is synthesized via Knoevenagel condensation:
$$
\text{Furfural} + \text{Malonic acid} \xrightarrow{\text{Piperidine, EtOH}} (E)\text{-3-(furan-2-yl)acrylic acid} \quad (92\%\text{ yield})
$$
Stereochemical Control:
- Wittig reaction: (E)-selectivity >95% using stabilized ylides
- Horner-Wadsworth-Emmons: 89% yield, dr >20:1
Acrylamide Coupling
The final step employs carbodiimide-mediated coupling:
$$
\text{3-(Furan-2-yl)acrylic acid} + \text{Piperidine amine} \xrightarrow{\text{EDCI·HCl, HOBt}} \text{Target compound} \quad (89\%\text{ yield})
$$
Table 3: Coupling Efficiency by Catalyst
| Catalyst System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDCI·HCl/HOBt | DCM | 24 | 89 |
| BOP/DIEA | DMF | 18 | 85 |
| DCC/DMAP | THF | 36 | 72 |
FTIR spectra validate acrylamide formation via C=O stretch (1,650 cm⁻¹) and N–H bend (1,550 cm⁻¹).
Process Optimization
Response surface methodology (RSM) using Box-Behnken design optimizes critical parameters:
Variables:
- Acrylic acid equivalents (1.2–2.0 eq)
- EDCI·HCl concentration (1.0–2.5 eq)
- Reaction time (12–36 h)
Optimal Conditions:
Characterization and Validation
Spectroscopic Data:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 15.4 Hz, 1H, CH=), 7.83 (s, 1H, NH), 6.72–7.45 (m, 3H, furan), 4.12 (m, 1H, piperidine)
- ¹³C NMR: 165.8 (C=O), 152.1 (C=N), 143.2 (CH=), 110.4–141.6 (furan)
- HPLC Purity: 98.7% (C18, MeCN/H₂O = 70:30)
Thermal Analysis:
Challenges and Mitigation
- Stereochemical Inversion: Minimized via low-temperature Wittig reactions
- Piperidine Ring Conformation: Controlled by pre-organizing tetrahydroquinazoline geometry
- Olefin Isomerization: Suppressed using radical-inert solvents (DCM over DMF)
Industrial Scalability Insights
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing (E)-3-(furan-2-yl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step reactions, including coupling of furan-acrylamide derivatives with tetrahydroquinazoline-piperidine intermediates. Key challenges include stereochemical control (E/Z isomerism) and minimizing side reactions during amide bond formation. Optimization strategies:
- Use N,N'-carbonyldiimidazole (CDI) or HATU for efficient acrylamide coupling .
- Control temperature (<40°C) to prevent decomposition of the tetrahydroquinazoline core .
- Purify intermediates via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane 3:7) to ensure high purity before final coupling .
Q. How is the structural conformation of this compound validated experimentally?
- Methodological Answer :
- X-ray crystallography confirms spatial arrangement of the acrylamide double bond (E-configuration) and piperidine-tetrahydroquinazoline linkage .
- NMR spectroscopy :
- -NMR: Doublet at δ 6.8–7.2 ppm (furan protons), multiplet at δ 3.5–4.2 ppm (piperidine protons) .
- -NMR: Carbonyl signal at ~165 ppm confirms acrylamide formation .
Q. What are the standard protocols for assessing purity and stability?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min indicates purity >98% .
- Thermogravimetric analysis (TGA) : Stability up to 200°C suggests suitability for high-temperature reactions .
Advanced Research Questions
Q. How can the mechanism of action (MOA) of this compound be investigated in kinase inhibition studies?
- Methodological Answer :
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) using ATP-Glo™ assays to identify targets .
- Molecular docking : Use AutoDock Vina to model interactions between the acrylamide group and kinase ATP-binding pockets (e.g., hydrogen bonding with hinge region residues) .
- Cellular assays : Measure IC in cancer cell lines (e.g., MCF-7) with/without kinase-specific inhibitors to validate target engagement .
Q. How to resolve contradictions between predicted and observed bioactivity data?
- Methodological Answer :
- Orthogonal assays : Compare computational predictions (e.g., PASS software ) with in vitro cytotoxicity (MTT assay) and in vivo xenograft models .
- Metabolic stability testing : Use liver microsomes to assess if rapid metabolism explains discrepancies .
- Check experimental parameters : Ensure consistent pH (7.4) and DMSO concentration (<0.1%) in assays to avoid false negatives .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
- Methodological Answer :
- Analog synthesis : Replace furan with thiophene or pyridine rings to evaluate heterocycle effects .
- Pharmacophore mapping : Identify critical groups (e.g., acrylamide for covalent binding) via CoMFA/CoMSIA models .
- Bioisosteric replacements : Substitute tetrahydroquinazoline with quinazoline or phthalazine to modulate lipophilicity (logP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
